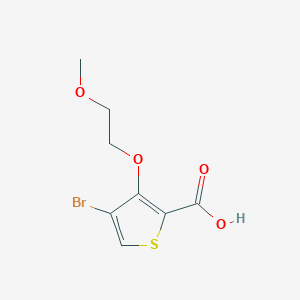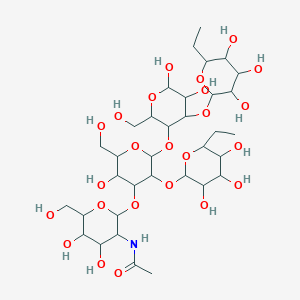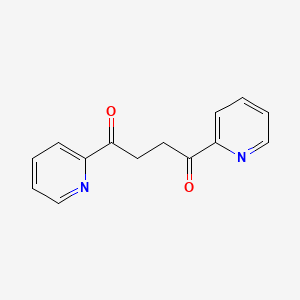![molecular formula C10H15NO2S B12079275 [[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene](/img/structure/B12079275.png)
[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene is a chemical compound with the molecular formula C10H15NO2S and a molecular weight of 213.3 g/mol . This compound is characterized by the presence of a benzene ring substituted with a 2-(S-methylsulfonimidoyl)ethoxy group. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene typically involves the reaction of benzyl alcohol with 2-(S-methylsulfonimidoyl)ethanol under acidic conditions . The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonimidoyl group to a sulfonamide group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Nitro, sulfonyl, and halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methionine sulfoximine: An irreversible inhibitor of glutamine synthetase with similar sulfonimidoyl functionality.
Methylsulfonyl benzene: A compound with a similar benzene ring structure but different functional groups.
Uniqueness
[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene is unique due to its specific combination of a benzene ring with a 2-(S-methylsulfonimidoyl)ethoxy group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H15NO2S |
|---|---|
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
imino-methyl-oxo-(2-phenylmethoxyethyl)-λ6-sulfane |
InChI |
InChI=1S/C10H15NO2S/c1-14(11,12)8-7-13-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
InChI-Schlüssel |
HSFIOAZZWNYPJD-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=N)(=O)CCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12079243.png)
![1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12079261.png)
![(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B12079262.png)


